4,6-dichloro-N-methylnicotinamide
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Overview
Description
4,6-Dichloro-N-methylnicotinamide is a chemical compound with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol . It is a derivative of nicotinamide, featuring two chlorine atoms at the 4 and 6 positions of the pyridine ring and a methyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-methylnicotinamide typically involves the chlorination of nicotinamide derivatives. One common method includes the reaction of nicotinamide with thionyl chloride (SOCl₂) in the presence of a suitable solvent such as dichloromethane (CH₂Cl₂) to introduce chlorine atoms at the 4 and 6 positions . The resulting intermediate is then treated with methylamine (CH₃NH₂) to form the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (RNH₂) or thiols (RSH).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinamide derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides of this compound.
Reduction Reactions: Products include dechlorinated derivatives and reduced forms of the compound.
Scientific Research Applications
4,6-Dichloro-N-methylnicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-methylnicotinamide: Similar structure with an additional methyl group at the 5 position.
2,6-Dichloro-4-methylnicotinamide: Similar structure with chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position.
N-methylnicotinamide: Lacks the chlorine atoms but has a similar nicotinamide core.
Uniqueness
4,6-Dichloro-N-methylnicotinamide is unique due to the specific positioning of chlorine atoms at the 4 and 6 positions, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H6Cl2N2O |
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Molecular Weight |
205.04 g/mol |
IUPAC Name |
4,6-dichloro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-3-11-6(9)2-5(4)8/h2-3H,1H3,(H,10,12) |
InChI Key |
DMDAOQLUHOAYAP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1Cl)Cl |
Origin of Product |
United States |
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